Dual COX/LOX Inhibition with ~3.85-Fold 5-Lipoxygenase Selectivity Over Cyclooxygenase
Hydroxyachillin was characterized as a dual inhibitor of both cyclooxygenase (prostaglandin synthetase) and soybean lipoxygenase in cell-free enzymatic assays [1]. Critically, the compound exhibits a marked potency differential between these two arms of the arachidonic acid cascade: the ED₅₀ for lipoxygenase inhibition (2.6 × 10⁻⁵ M) is approximately 3.85-fold lower than the ED₅₀ for prostaglandin synthetase inhibition (1.0 × 10⁻⁴ M) [1]. This contrasts with many classical non-steroidal anti-inflammatory drugs (NSAIDs) which preferentially inhibit COX, and with certain other sesquiterpene lactones that may show different selectivity ratios or single-pathway activity [2]. The authors concluded that 'an inhibition of leukotriene synthesis might be involved in the anti-inflammatory activity of hydroxyachillin in vivo' [1].
| Evidence Dimension | Enzyme inhibition potency (ED₅₀) for two arms of arachidonic acid metabolism |
|---|---|
| Target Compound Data | Hydroxyachillin: ED₅₀ (soybean lipoxygenase) = 2.6 × 10⁻⁵ M; ED₅₀ (prostaglandin synthetase / COX) = 1.0 × 10⁻⁴ M |
| Comparator Or Baseline | Intra-compound comparison: LOX vs COX potency ratio = 3.85-fold. Class-level reference: typical NSAIDs (e.g., indomethacin) preferentially inhibit COX with little to no LOX activity at therapeutic concentrations. |
| Quantified Difference | ~3.85-fold greater potency against lipoxygenase than cyclooxygenase; leukotriene synthesis inhibition is the proposed dominant in vivo mechanism |
| Conditions | Cell-free enzymatic assays: prostaglandin synthetase from bovine seminal vesicular microsomes; soybean lipoxygenase (commercial source) |
Why This Matters
For researchers studying the leukotriene arm of inflammation or seeking compounds that simultaneously target both COX and LOX pathways without complete COX suppression, hydroxyachillin offers a quantifiable selectivity profile that is mechanistically distinct from COX-selective NSAIDs and may avoid COX-related gastrointestinal toxicity.
- [1] Abad, M.J., Bermejo, P., Valverde, S., & Villar, A. (1994). Anti-inflammatory activity of hydroxyachillin, a sesquiterpene lactone from Tanacetum microphyllum. Planta Medica, 60(3), 228-231. DOI: 10.1055/s-2006-959464. PMID: 8073088. View Source
- [2] Silván, A.M., Abad, M.J., Bermejo, P., & Villar, A. (1996). Inhibition by hydroxyachillin, sesquiterpene lactone from Tanacetum microphyllum, of PMA-induced mouse ear oedema. Inflammation Research, 45(6), 289-292. DOI: 10.1007/BF02280993. PMID: 8814460. View Source
